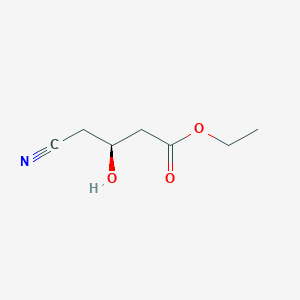
8-Hidroxi-mianserina
Descripción general
Descripción
A metabolite of Mianserin.
Aplicaciones Científicas De Investigación
Actividad antimicrobiana
La 8-hidroxiquinolina exhibe una potente actividad antimicrobiana contra la bacteria Staphylococcus aureus debido a su capacidad para quelar iones metálicos como Mn 2+, Zn 2+ y Cu 2+ para interrumpir la homeostasis de metales en las células bacterianas .
Actividad anticancerígena
Los compuestos que contienen el núcleo de 8-hidroxiquinolina exhiben una amplia gama de actividades biológicas, incluidos los efectos anticancerígenos . Se pueden utilizar para desarrollar potentes compuestos líderes con buena eficacia y baja toxicidad .
Efectos antifúngicos
Los derivados de 8-hidroxiquinolina también muestran efectos antifúngicos, lo que los hace valiosos en el desarrollo de medicamentos antifúngicos .
Tratamiento de la enfermedad de Alzheimer
Se ha demostrado que los derivados de 8-hidroxiquinolina tienen aplicaciones potenciales en el tratamiento de la enfermedad de Alzheimer .
Citoprotección
Se ha demostrado que el andamiaje farmacoforo de 8-hidroxiquinolina posee actividad citoprotectora, lo que lo hace potencialmente útil en enfermedades relacionadas con el sistema nervioso central .
Inhibición de enzimas
Se ha encontrado que la 8-hidroxiquinolina inhibe ciertas enzimas, lo que podría hacerla útil en el desarrollo de nuevos medicamentos .
Mecanismo De Acción
Target of Action
8-Hydroxymianserin, a main metabolite of Mianserin, primarily targets alpha-adrenergic receptors , histamine H1 receptors , and certain types of serotonin receptors . These receptors play crucial roles in various physiological processes, including mood regulation, sleep-wake cycles, and allergic responses.
Mode of Action
8-Hydroxymianserin interacts with its targets by blocking their activity. It inhibits noradrenaline uptake into synaptosomes and blocks presynaptic alpha-receptors, as shown by the potentiation of high-K-induced release of noradrenaline from rat cerebral cortex slices . It also appears to increase the tissue’s sensitivity to methacholine, a muscarinic receptor agonist .
Biochemical Pathways
The compound’s action affects monoamine uptake systems and alpha-adrenoceptors . By inhibiting the reuptake of noradrenaline, it increases the availability of this neurotransmitter in the synaptic cleft, enhancing noradrenergic transmission. Its blockade of alpha-adrenergic receptors can lead to an increase in the release of noradrenaline .
Result of Action
The molecular and cellular effects of 8-Hydroxymianserin’s action contribute to its potential therapeutic effects. Its interaction with alpha-adrenergic and serotonin receptors may play a role in its antidepressant effects . Moreover, its antihistaminic properties could contribute to its potential use in managing allergic reactions .
Análisis Bioquímico
Biochemical Properties
8-Hydroxymianserin plays a role in biochemical reactions primarily through its interactions with monoamine neurotransmitter systems. It has been shown to inhibit synaptosomal serotonin uptake with an IC50 of 9 μM . Additionally, 8-Hydroxymianserin interacts with α-adrenoceptors, blocking presynaptic α-receptors and potentiating the release of noradrenaline from rat cerebral cortex slices . These interactions suggest that 8-Hydroxymianserin may influence neurotransmitter dynamics and receptor activity in the central nervous system.
Cellular Effects
8-Hydroxymianserin affects various types of cells and cellular processes. It has been observed to inhibit serotonin uptake in synaptosomes, which can impact serotonin signaling pathways . This inhibition may influence cell function by altering neurotransmitter levels and receptor activity. Additionally, 8-Hydroxymianserin’s interaction with α-adrenoceptors can affect noradrenaline release, potentially impacting cell signaling and gene expression related to adrenergic pathways .
Molecular Mechanism
The molecular mechanism of 8-Hydroxymianserin involves its binding interactions with neurotransmitter transporters and receptors. It inhibits serotonin uptake by binding to the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft . Additionally, 8-Hydroxymianserin blocks presynaptic α-adrenoceptors, leading to increased noradrenaline release . These actions suggest that 8-Hydroxymianserin modulates neurotransmitter dynamics and receptor activity at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Hydroxymianserin have been studied over time to assess its stability and long-term impact on cellular function. It has been found that 8-Hydroxymianserin is less potent than mianserin in inhibiting serotonin uptake and blocking α-adrenoceptors . Its pharmacological properties may still contribute to the therapeutic potential of mianserin. Long-term studies are needed to evaluate the stability and degradation of 8-Hydroxymianserin and its effects on cellular function over extended periods.
Dosage Effects in Animal Models
The effects of 8-Hydroxymianserin vary with different dosages in animal models. Studies have shown that 8-Hydroxymianserin does not produce clear dose-related effects on the differential-reinforcement-of-low-rate 72-s (DRL 72-s) schedule, a screen for antidepressant properties, at doses up to 10 mg/kg This suggests that the antidepressant-like effects of mianserin are primarily due to the parent compound rather than its metabolites
Metabolic Pathways
8-Hydroxymianserin is involved in metabolic pathways related to the metabolism of mianserin. It is formed as a metabolite of mianserin through hydroxylation reactions . The metabolic pathways of 8-Hydroxymianserin involve interactions with enzymes such as cytochrome P450, which catalyze the hydroxylation of mianserin . These pathways contribute to the overall pharmacokinetics and pharmacodynamics of mianserin and its metabolites.
Transport and Distribution
The transport and distribution of 8-Hydroxymianserin within cells and tissues are influenced by its interactions with transporters and binding proteins. It is likely that 8-Hydroxymianserin is transported across cell membranes by specific transporters, although detailed studies on its transport mechanisms are limited . The distribution of 8-Hydroxymianserin within tissues may also be affected by its binding to plasma proteins and other cellular components.
Subcellular Localization
It is possible that 8-Hydroxymianserin may localize to specific cellular compartments or organelles based on its interactions with transporters and binding proteins
Propiedades
IUPAC Name |
5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-19-8-9-20-17-7-6-15(21)11-14(17)10-13-4-2-3-5-16(13)18(20)12-19/h2-7,11,18,21H,8-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMQIPGEXLWJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972746 | |
| Record name | 2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57257-81-5 | |
| Record name | 8-Hydroxymianserin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057257815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYMIANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD0R9QB6HD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B23094.png)



![ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate](/img/structure/B23099.png)








![1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide](/img/structure/B23138.png)
